![molecular formula C9H9N3O B1304726 N-(4-amino-2-cyanophenyl)acetamide CAS No. 73894-39-0](/img/structure/B1304726.png)
N-(4-amino-2-cyanophenyl)acetamide
Overview
Description
N-(4-amino-2-cyanophenyl)acetamide is an organic compound with the molecular formula C9H9N3O. It is a white crystalline powder that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-amino-2-cyanophenyl)acetamide can be synthesized through the reaction of p-chlorocyanoacetanilide with carbon disulfide in the presence of dimethylformamide (DMF) and potassium hydroxide, followed by the addition of methyl iodide . This reaction yields ketene dithioacetals, which are then transformed by the action of formamide into the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-cyanophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
N-(4-amino-2-cyanophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-amino-2-cyanophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-amino-2-cyanophenyl)acetamide include:
- N-(4-amino-2-cyanophenyl)benzamide
- N-(4-amino-2-cyanophenyl)formamide
- N-(4-amino-2-cyanophenyl)propionamide .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of amino and cyano groups allows for versatile chemical modifications and applications in various fields .
Biological Activity
N-(4-amino-2-cyanophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
This compound, with the chemical formula C10H10N4O, features an acetamide group attached to a 4-amino-2-cyanophenyl moiety. This structure contributes to its unique chemical properties and potential biological activities. The molecular weight is approximately 218.22 g/mol, and it is recognized by the CAS number 73894-39-0.
Synthesis
The synthesis of this compound typically involves the reaction of 4-cyanobenzylamine with acetic anhydride or acetyl chloride, often using a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. The product is usually purified through recrystallization or column chromatography to achieve the desired purity.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values suggest that it possesses significant antifungal and antibacterial properties .
Microorganism | MIC (µg/mL) |
---|---|
Aspergillus niger | 0.064 |
Pseudomonas aeruginosa | 0.032 |
Bacillus sp. | 0.5 |
These findings highlight its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.
Anticancer Activity
Research has also explored the anticancer potential of this compound. It may act by interfering with cellular signaling pathways that regulate cell growth and apoptosis, although detailed mechanisms remain to be fully elucidated. In vitro studies have shown promising results in inhibiting cancer cell proliferation, suggesting its utility in cancer therapeutics.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit bacterial enzymes critical for cell wall synthesis and metabolism, leading to cell death.
- Cell Membrane Disruption: Its structure allows it to penetrate cell membranes, disrupting cellular integrity and function.
- Regulation of Signaling Pathways: In cancer cells, it may modulate pathways involved in survival and proliferation, promoting apoptosis.
Case Studies
- Antimicrobial Efficacy Study: A study evaluated the antimicrobial activity of this compound against various fungal and bacterial strains. Results indicated that the compound exhibited potent activity against Aspergillus niger and Pseudomonas aeruginosa, with MIC values significantly lower than those of standard antibiotics .
- Anticancer Research: In a laboratory setting, this compound was tested on human cancer cell lines. The results showed a reduction in cell viability, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
N-(4-amino-2-cyanophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWFDWDHFCFPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378924 | |
Record name | N-(4-amino-2-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73894-39-0 | |
Record name | N-(4-Amino-2-cyanophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73894-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-amino-2-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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